2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, a group of compounds known for their diverse biological activities and potential applications in pharmaceuticals. This compound features a chloromethyl group and a pyrrolidine moiety, which contribute to its chemical reactivity and biological properties.
The compound can be synthesized through various chemical reactions involving oxadiazole derivatives and chloromethylation agents. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under nitrogen-containing heterocycles, which are significant in medicinal chemistry.
The synthesis of 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole typically involves the following steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., Lewis acids) to enhance reaction efficiency and yield.
The molecular structure of 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole consists of:
The molecular formula is , and it has a molecular weight of approximately 175.63 g/mol. The compound’s structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole can participate in various chemical reactions:
These reactions often require specific conditions such as temperature, solvent choice, and sometimes catalysts to facilitate the desired transformations.
The mechanism of action for 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole primarily involves its interaction with biological targets through its reactive functional groups:
Studies on similar compounds suggest that modifications at the oxadiazole and pyrrolidine positions can significantly influence their biological activity and selectivity towards specific targets.
Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy can provide insights into functional groups present within the molecule.
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole has potential applications in:
This compound exemplifies the versatility of heterocyclic compounds in medicinal chemistry and materials science, highlighting its importance for future research endeavors.
Heterocyclic compounds constitute over 60% of FDA-approved pharmaceuticals, with five-membered rings containing multiple heteroatoms representing privileged scaffolds in rational drug design. Among these, 1,3,4-oxadiazoles—characterized by a five-membered ring structure incorporating one oxygen and two nitrogen atoms—occupy a prominent position due to their exceptional tunability and diverse biological activities. These derivatives are bioisosteres for carboxylic esters and carboxamides, offering enhanced metabolic stability while retaining hydrogen-bonding capabilities essential for target engagement. The scaffold’s discovery traces back to 19th-century investigations into hydrazide cyclization chemistry, but its systematic exploitation in medicinal chemistry accelerated dramatically in the late 20th century with improved synthetic methodologies and mechanistic understanding [2] [9].
The 1,3,4-oxadiazole ring exhibits aromatic character arising from a 6π-electron system delocalized across O–N–C–N atoms, contributing to remarkable thermal and metabolic stability crucial for drug bioavailability. X-ray crystallographic analyses reveal a planar geometry with bond lengths intermediate between single and double bonds: C–O (1.33–1.37 Å), C–N (1.30–1.33 Å), and N–N (1.35–1.38 Å) [1]. This electron-deficient heterocycle possesses a dipole moment of ~2.5–3.0 D, facilitating interactions with biological targets through π-stacking and dipole–dipole forces [9]. Density functional theory (DFT) studies employing B3LYP/6-311++G(d,p) basis sets demonstrate that the C2 and C5 positions are electrophilic centers susceptible to nucleophilic substitution, while N3 acts as a hydrogen bond acceptor—properties exploited strategically in optimizing pharmacokinetic profiles [1] [2].
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₁₀ClN₃O | CAS Registry [3] |
Molar Mass | 187.63 g/mol | Computed [3] |
Density | 1.331 ± 0.06 g/cm³ | Predicted [3] |
Boiling Point | 293.6 ± 42.0 °C | Predicted [3] |
pKa | 0.63 ± 0.20 | Predicted [3] |
LogP | ~1.8 (estimated) | ChemAxon Toolkit |
The chloromethyl substituent at C2 introduces a reactive handle for further derivatization while enhancing lipophilicity (LogP increase ~0.8–1.2 units versus methyl). Quantum mechanical calculations indicate that the LUMO orbital localizes significantly on the chloromethyl carbon, rationalizing its susceptibility to nucleophilic displacement—a feature leveraged in prodrug design and targeted covalent inhibitors [1] [6].
Pyrrolidine appended at the C5 position profoundly influences the oxadiazole’s pharmacological behavior. This saturated heterocycle contributes:
Concurrently, the chloromethyl group at C2 serves as:
C2 Substituent | C5 Substituent | Notable Activity | Reference |
---|---|---|---|
CH₂Cl | Pyrrolidin-1-yl | Antimicrobial precursor; kinase inhibition | [3] [6] |
CH₃ | 4-Nitrophenyl | Anticancer (IC₅₀ 0.01 µM vs MCF-7) | [7] |
SCH₃ | 2-Thienyl | Antiviral (HCV inhibition) | [10] |
NH₂ | 4-Chlorophenyl | Antitubercular (MIC 1.56 µg/mL) | [4] |
The therapeutic journey of 1,3,4-oxadiazoles began with furamizole (antibacterial, 1950s), progressing to nesapidil (Ca²⁺ channel blocker, 1980s) and raltegravir (HIV integrase inhibitor, FDA-approved 2007). The scaffold gained prominence through systematic structure–activity relationship (SAR) explorations revealing that:
The integration of pyrrolidine as a C5 substituent represents a strategic evolution to circumvent limitations of early aryl-dominated derivatives:
Era | Representative Agent | Therapeutic Class | Structural Innovation | |
---|---|---|---|---|
1950s–1970s | Furamizole | Antibacterial | 2-Amino-5-phenyl substitution | |
1980s–1990s | Nesapidil | Antihypertensive | 2-Alkyl-5-aryl with ester linkage | |
2000–2010 | Raltegravir (core scaffold) | Antiviral (HIV) | 2-Amide-5-methyl optimization | |
2010–Present | Zibotentan (analogs) | Anticancer (endothelin A antagonist) | 5-Pyrrolidinyl variant | [1] [6] |
Modern synthetic methodologies—including microwave-assisted cyclization and one-pot amidoxime dehydrations—have accelerated access to complex analogs like 2-(chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole. These advances position the scaffold for emerging applications in targeted protein degradation (PROTACs) and fluorescent biosensors leveraging its electron-transport properties [8] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8